(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound “(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazol-6-one core substituted with a 2,5-dichlorophenyl-furan moiety at the 5-position and a 3,4-dimethoxyphenyl group at the 2-position. The (Z)-configuration of the exocyclic double bond is critical for maintaining planar molecular geometry, which enhances interactions with biological targets such as enzymes or receptors .
Synthesis typically involves condensation reactions between thiazolo-triazole precursors and substituted benzylidene or furylidene derivatives under basic conditions. Characterization via $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, and LCMS confirms structural integrity, while elemental analysis validates purity .
Properties
Molecular Formula |
C23H15Cl2N3O4S |
|---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H15Cl2N3O4S/c1-30-18-7-3-12(9-19(18)31-2)21-26-23-28(27-21)22(29)20(33-23)11-14-5-8-17(32-14)15-10-13(24)4-6-16(15)25/h3-11H,1-2H3/b20-11- |
InChI Key |
FVNJFEFMZNGGKO-JAIQZWGSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)/SC3=N2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)SC3=N2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazolo[3,2-b][1,2,4]triazole intermediates. These intermediates are then subjected to a condensation reaction under controlled conditions to form the final compound. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and reduce production costs. Quality control measures are also implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the aryl and heteroaryl groups. Key comparisons include:
Notes:
- Electronic Effects : The 2,5-dichlorophenyl and 3,4-dimethoxyphenyl groups in the target compound enhance electron-withdrawing and donating properties, respectively, improving solubility and bioavailability compared to halogen-only analogs (e.g., CAS 577790-77-3) .
- Steric Hindrance : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in CAS 577696-87-8) reduce rotational freedom, stabilizing the (Z)-isomer and increasing thermal stability .
- Synthetic Efficiency : Yields for the target compound (~65%) align with analogs (54–71%), though methoxy-rich derivatives (e.g., CAS 577696-87-8) require longer reaction times due to steric challenges .
Thermal Stability
The target compound’s decomposition point (>280°C) exceeds that of less substituted analogs (e.g., 176–250°C), attributable to strong π-π stacking and hydrogen bonding from methoxy and chloro groups .
Research Findings and Implications
- Synthetic Challenges : Steric hindrance from the 3,4-dimethoxyphenyl group complicates purification, necessitating chromatographic techniques (HPLC) for isolation .
- Future Directions : Derivatives with polar substituents (e.g., hydroxyl or carboxyl groups) could optimize solubility for in vivo testing, as seen in PEGylated analogs used in 3D cell culture studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
